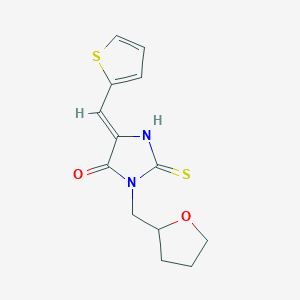
3-(Tetrahydro-2-furanylmethyl)-5-(2-thienylmethylene)-2-thioxo-4-imidazolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Tetrahydro-2-furanylmethyl)-5-(2-thienylmethylene)-2-thioxo-4-imidazolidinone is a compound that has attracted significant attention in scientific research due to its unique chemical structure and potential applications. This compound is commonly referred to as TTFMTI and has been synthesized using various methods. The synthesis of TTFMTI is an important aspect of its research as it determines the purity and yield of the compound.
Wirkmechanismus
The mechanism of action of TTFMTI is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in cellular processes. For example, TTFMTI has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. Additionally, TTFMTI has been shown to inhibit the activity of protein tyrosine phosphatase 1B, an enzyme involved in the regulation of insulin signaling.
Biochemical and Physiological Effects
TTFMTI has been shown to exhibit various biochemical and physiological effects, depending on the specific application and concentration used. For example, TTFMTI has been shown to induce apoptosis in cancer cells, inhibit viral replication, and reduce bacterial growth. Moreover, TTFMTI has been shown to exhibit anti-inflammatory and antioxidant activities, making it a potential candidate for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of TTFMTI is its unique chemical structure, which makes it a promising candidate for the development of novel drugs and materials. Additionally, TTFMTI has been shown to exhibit a broad range of activities, making it a versatile compound for various applications. However, one of the limitations of TTFMTI is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research of TTFMTI. One direction is the development of novel drug candidates based on the chemical structure and activities of TTFMTI. Another direction is the investigation of the mechanism of action of TTFMTI, which can provide insight into its potential applications. Moreover, the synthesis of metal complexes using TTFMTI as a ligand can lead to the development of novel materials with unique properties. Finally, the investigation of the pharmacokinetics and pharmacodynamics of TTFMTI can provide valuable information for its potential use in clinical settings.
Conclusion
In conclusion, TTFMTI is a compound that has attracted significant attention in scientific research due to its unique chemical structure and potential applications. The synthesis of TTFMTI is an important aspect of its research, as it determines the purity and yield of the compound. TTFMTI has been extensively researched due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. The mechanism of action of TTFMTI is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in cellular processes. TTFMTI has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for the development of novel drugs and materials. Finally, there are several future directions for the research of TTFMTI, including the development of novel drug candidates, investigation of the mechanism of action, synthesis of metal complexes, and investigation of the pharmacokinetics and pharmacodynamics.
Synthesemethoden
The synthesis of TTFMTI has been achieved using various methods, including the reaction of 2-thienylmethylene with tetrahydro-2-furanmethanamine, followed by the addition of 2-mercaptoimidazoline-4-one. Another method involves the reaction of 2-thienylmethylene with tetrahydro-2-furanmethanamine, followed by the addition of 2-thioxoimidazolidin-4-one. The yield and purity of TTFMTI depend on the specific synthesis method used.
Wissenschaftliche Forschungsanwendungen
TTFMTI has been extensively researched due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. TTFMTI has been shown to exhibit antitumor, antiviral, and antibacterial activities, making it a promising candidate for the development of novel drugs. Moreover, TTFMTI has been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis and materials science.
Eigenschaften
Produktname |
3-(Tetrahydro-2-furanylmethyl)-5-(2-thienylmethylene)-2-thioxo-4-imidazolidinone |
|---|---|
Molekularformel |
C13H14N2O2S2 |
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
(5Z)-3-(oxolan-2-ylmethyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)imidazolidin-4-one |
InChI |
InChI=1S/C13H14N2O2S2/c16-12-11(7-10-4-2-6-19-10)14-13(18)15(12)8-9-3-1-5-17-9/h2,4,6-7,9H,1,3,5,8H2,(H,14,18)/b11-7- |
InChI-Schlüssel |
WGRUDLMJAOQKFZ-XFFZJAGNSA-N |
Isomerische SMILES |
C1CC(OC1)CN2C(=O)/C(=C/C3=CC=CS3)/NC2=S |
SMILES |
C1CC(OC1)CN2C(=O)C(=CC3=CC=CS3)NC2=S |
Kanonische SMILES |
C1CC(OC1)CN2C(=O)C(=CC3=CC=CS3)NC2=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-chlorophenyl)-2-[(4-methyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B305577.png)
![N-(4-bromo-2-fluorophenyl)-2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305579.png)
![N-(4-bromo-2-fluorophenyl)-2-{[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305581.png)
![N-(4-bromo-2-fluorophenyl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305582.png)
![N-[(5-{[2-(4-bromo-2-fluoroanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2-methylbenzamide](/img/structure/B305583.png)
![N-(4-bromo-2-fluorophenyl)-2-[(4-methyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B305584.png)
![N-(2-chlorophenyl)-2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B305585.png)
![N-(2-ethyl-6-methylphenyl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B305588.png)
![2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B305594.png)
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-isopropylphenyl)acetamide](/img/structure/B305597.png)

![5-[4-(Allyloxy)-3-methoxybenzylidene]-3-butyl-2-thioxo-4-imidazolidinone](/img/structure/B305599.png)

